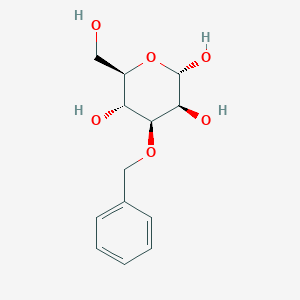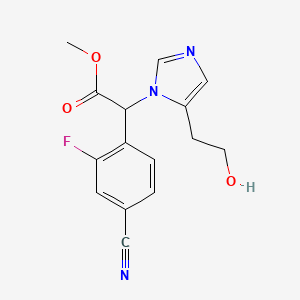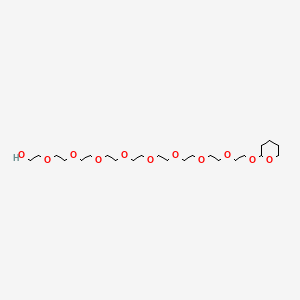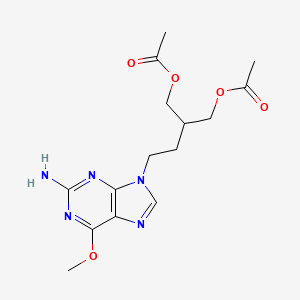
6-Methoxy famciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy famciclovir is a derivative of famciclovir, an antiviral medication used primarily to treat herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. Famciclovir itself is a prodrug that is converted into the active compound penciclovir in the body. The addition of a methoxy group to famciclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy famciclovir typically involves several key steps:
Starting Materials: The process begins with guanidine nitrate and diethyl malonate.
Ring-Closing Reaction: These materials undergo a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol.
Hydroxyl Chlorination: This intermediate is then chlorinated to produce 2-amino-4,6-dichloropyrimidine.
Substitution Reaction: The chlorinated compound reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine to form 6-chloro-N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine.
Reduction/Dechloridation: Finally, reduction and dechloridation, followed by ring-closing and esterification reactions, yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy famciclovir undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Halogenation and subsequent substitution reactions are common in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy famciclovir has a wide range of applications in scientific research:
Mechanism of Action
6-Methoxy famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This mechanism is effective against herpes simplex virus types 1 and 2, and varicella-zoster virus. The methoxy group enhances the compound’s stability and bioavailability, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Famciclovir: The parent compound, which is also a prodrug of penciclovir.
Acyclovir: Another antiviral medication with a similar mechanism of action but different pharmacokinetic properties.
Valaciclovir: A prodrug of acyclovir with enhanced oral bioavailability.
Uniqueness: 6-Methoxy famciclovir stands out due to the addition of the methoxy group, which enhances its pharmacokinetic profile, potentially offering better bioavailability and efficacy compared to its analogs .
Properties
CAS No. |
131266-11-0 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate |
InChI |
InChI=1S/C15H21N5O5/c1-9(21)24-6-11(7-25-10(2)22)4-5-20-8-17-12-13(20)18-15(16)19-14(12)23-3/h8,11H,4-7H2,1-3H3,(H2,16,18,19) |
InChI Key |
AOONHQBBMHQOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2OC)N)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


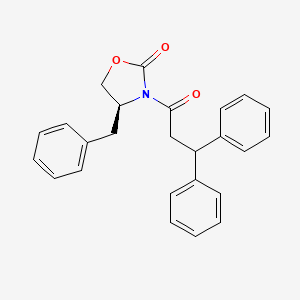
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
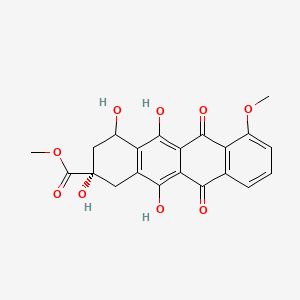

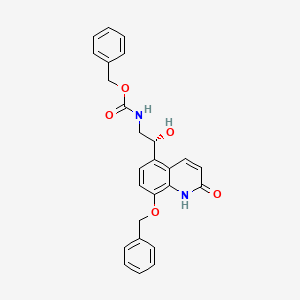
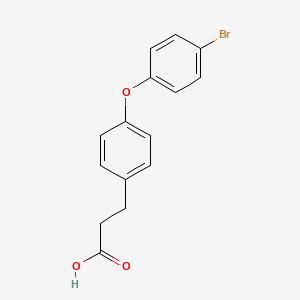
![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
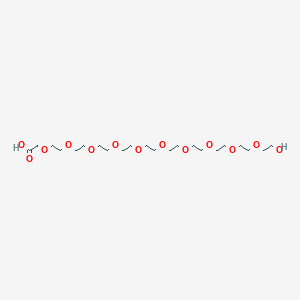
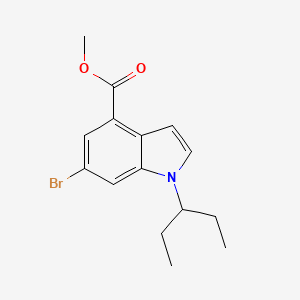
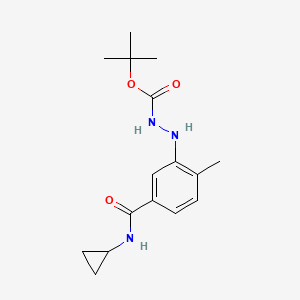
![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
